The primary source of butirosin sulfate is Bacillus circulans, a soil-dwelling bacterium. This organism has been extensively studied for its ability to produce various antibiotics, including butirosin. The biosynthesis involves complex enzymatic processes that convert simple precursors into the final antibiotic product.
Butirosin sulfate belongs to the class of aminoglycoside antibiotics, which are characterized by their amino sugar components and mechanisms of action that typically involve inhibiting bacterial protein synthesis. This class includes other well-known antibiotics such as gentamicin and tobramycin.
The biosynthesis of butirosin sulfate involves several key steps, starting with the carbocyclization of glucose-6-phosphate to form 2-deoxy-scyllo-inosose, catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase. This intermediate undergoes further modifications, including the addition of the (S)-4-amino-2-hydroxybutyryl side chain, which is transferred from an acyl carrier protein by the enzyme aminoglycoside acyltransferase .
Industrial Production Methods:
In industrial settings, fermentation processes using Bacillus circulans are optimized to maximize yields of butirosin A and butirosin B. Following fermentation, extraction and purification are achieved through chromatographic techniques .
Butirosin sulfate has a complex molecular structure featuring multiple hydroxyl groups and amino groups characteristic of aminoglycosides. The specific arrangement of these functional groups contributes to its biological activity.
The molecular formula for butirosin sulfate is . The InChI key for this compound is IUQWHBUMCWSQIM-OXNIXSIASA-N, which provides a unique identifier for chemical substances .
Butirosin sulfate can undergo various chemical reactions:
These reactions can lead to derivatives of butirosin sulfate that may exhibit enhanced antibacterial activity.
Butirosin sulfate exerts its antibacterial effects primarily by binding to the bacterial ribosome, specifically targeting the 30S subunit. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins. The detailed mechanism involves:
Butirosin sulfate appears as a white to off-white powder. It is soluble in water due to its ionic nature, which facilitates its use in aqueous formulations for therapeutic applications.
These properties are critical for ensuring effective delivery and efficacy in clinical applications.
Butirosin sulfate is primarily used in scientific research and clinical settings as an antibiotic. Its applications include:
Butirosin was first isolated in 1971 from the soil bacterium Bacillus circulans (reclassified as Niallia circulans), marking a rare instance of non-actinomycete aminoglycoside production [1] [5]. The producing strain was initially designated Bacillus circulans ATCC 21557, with subsequent studies confirming butirosin synthesis in additional strains like ATCC 21558 and SANK 72073 [1] [7]. Early research demonstrated broad-spectrum activity against Gram-positive and Gram-negative pathogens, prompting industrial development by Takeda Chemical Industries and Parke-Davis [3] [5].
Genomic reclassification efforts revealed that Bacillus vitellinus NBRC 13296 (originally classified as a butirosin producer) shares >98% average nucleotide identity with Paenibacillus chitinolyticus, leading to its taxonomic reassignment [7]. Crucially, butirosin biosynthesis occurs in both Niallia circulans and multiple Paenibacillus chitinolyticus strains, evidenced by conserved biosynthetic gene clusters across these organisms [7].
Butirosin belongs to the 4,5-disubstituted deoxystreptamine (DOS) aminoglycoside subclass, characterized by two amino sugar rings attached at positions 4 and 5 of the central 2-deoxystreptamine moiety [4] [5]. Its defining structural feature is the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the C1 amino group of deoxystreptamine—a modification absent in most natural aminoglycosides [2] [6]. This acylated side chain confers steric hindrance against aminoglycoside-modifying enzymes (AMEs), a key resistance mechanism in pathogenic bacteria [2] [4].
Table 1: Key Structural Features of Butirosin Sulfate
| Component | Chemical Attribute | Biological Significance |
|---|---|---|
| Deoxystreptamine core | 1,3-Diaminocyclohexane derivative | Binds bacterial 16S rRNA A-site |
| AHBA side chain | (S)-4-Amino-2-hydroxybutyrate at N1 | Blocks AME binding; enhances resistance evasion |
| Amino sugar rings | Glucosamine (position 4); pentose (position 5) | Facilitates ribosomal recognition and binding |
| Sulfate counterion | Ionic complex with H~2~SO~4~ | Improves solubility and pharmacokinetics |
The butirosin complex consists primarily of epimeric forms A and B, differing in stereochemistry at C1″ of the pentose moiety (Figure 1) [3] [5]. Butirosin A exhibits significantly greater antibacterial potency due to optimized spatial orientation for ribosomal target engagement [3].
Table 2: Biological Comparison of Butirosin Epimers
| Parameter | Butirosin A | Butirosin B |
|---|---|---|
| Relative Abundance | 80–85% of natural complex | 15–20% of natural complex |
| C1″ Configuration | R-isomer | S-isomer |
| MIC~90~ vs. E. coli | 4–8 µg/mL | 32–64 µg/mL |
| Inhibition of Protein Synthesis | 92% at 10 µg/mL | 65% at 10 µg/mL |
| Susceptibility to APH(3′)-IIIa | Inactivated by phosphorylation | Inactivated by phosphorylation |
Figure 1: Epimeric Variation at the Pentose C1″ Position in Butirosins A (R-isomer) and B (S-isomer)
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 2058075-35-5
CAS No.: